

Physical and chemical properties of Bis(4-diethylaminophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Bis(4-diethylaminophenyl)methanol</i>
Cat. No.:	B086729

[Get Quote](#)

An In-depth Technical Guide to Bis(4-diethylaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Bis(4-diethylaminophenyl)methanol**. It includes detailed data, experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.

Chemical Identity and Structure

Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol, is a diarylmethanol compound. It serves primarily as a chemical intermediate, particularly in the synthesis of triarylmethane dyes.[\[1\]](#)[\[2\]](#)

Identifier	Value
CAS Number	134-91-8 [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₂₁ H ₃₀ N ₂ O [3]
Molecular Weight	326.48 g/mol [3]
IUPAC Name	bis[4-(diethylamino)phenyl]methanol [6]
Synonyms	4,4'-Bis(diethylamino)benzhydrol, Ethylhydro [1] [2]
SMILES	OC(C1=CC=C(C=C1)N(CC)CC)C2=CC=C(C=C2)N(CC)CC [3]
InChI Key	WCIQBUVXZZYFJP-UHFFFAOYSA-N [4] [6]

Physical and Chemical Properties

The compound is a solid at room temperature and exhibits sensitivity to light, air, and heat, necessitating careful storage and handling.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 2.1: Physical Properties

Property	Value	Source(s)
Appearance	White to almost white powder or crystals	[2] [5] [8]
Melting Point	78.0 - 83.0 °C (Range), 82 °C (Reference)	[5] [8]
Storage Temperature	0 - 10 °C (Refrigerated)	[1] [2] [5] [8]
Topological Polar Surface Area (TPSA)	26.71 Å ²	[3]
logP	4.4607	[3]

Table 2.2: Chemical and Spectroscopic Data

Property	Data
Purity (Typical)	>98.0% (qNMR), >95.0% (HPLC)[5][8]
Sensitivities	Light, Air, and Heat Sensitive[5][8]
Handling	Store under inert gas[5][8]
Mass Spectrum (MS)	Molecular Ion (M^+): m/z 326. Key fragments observed at m/z 310, 309, 295, 267, 251, 176, 148.[10]
^1H NMR (Predicted)	~7.0-7.3 ppm: Aromatic protons (AA'BB' system). ~5.6 ppm: Methine proton (-CH(OH)-). ~3.3 ppm: Methylene protons (-N-CH ₂ -CH ₃ , quartet). ~2.0-2.5 ppm: Hydroxyl proton (-OH, broad singlet, concentration dependent). ~1.1 ppm: Methyl protons (-N-CH ₂ -CH ₃ , triplet).
^{13}C NMR (Predicted)	~147 ppm: Aromatic C-N. ~134 ppm: Aromatic C-ipso (attached to CHOH). ~128 ppm: Aromatic C-H. ~111 ppm: Aromatic C-H. ~79 ppm: Methine Carbon (-CH(OH)-). ~44 ppm: Methylene Carbon (-N-CH ₂ -). ~13 ppm: Methyl Carbon (-CH ₃).
FT-IR (Predicted)	~3600-3400 cm^{-1} : O-H stretch (alcohol). ~3050-3020 cm^{-1} : C-H stretch (aromatic). ~2970-2850 cm^{-1} : C-H stretch (aliphatic). ~1610, 1510 cm^{-1} : C=C stretch (aromatic ring). ~1350 cm^{-1} : C-N stretch (aromatic amine). ~1200-1000 cm^{-1} : C-O stretch (secondary alcohol).

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of **Bis(4-diethylaminophenyl)methanol**.

Synthesis Protocol (Proposed via Grignard Reaction)

This protocol is based on the well-established Grignard synthesis of analogous diaryl and triarylmethanols.^{[1][11][12]} All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the Grignard reagent.

Materials:

- 4-bromo-N,N-diethylaniline
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ethyl formate
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

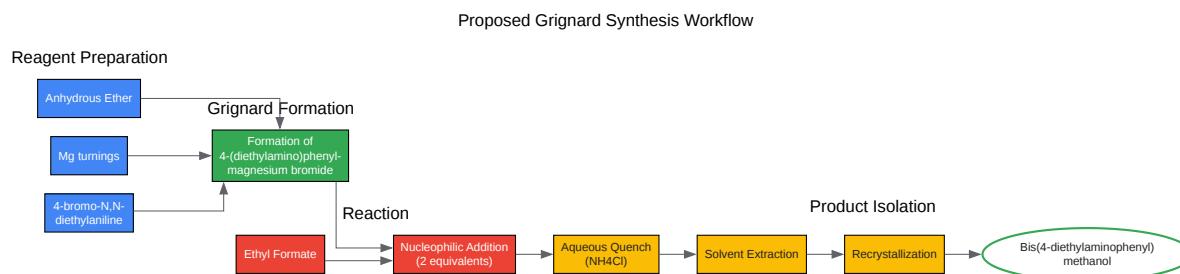
Procedure:

- Grignard Reagent Formation:
 1. Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 2. Add a small crystal of iodine.
 3. Dissolve 4-bromo-N,N-diethylaniline in anhydrous diethyl ether and add it to the dropping funnel.
 4. Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.

5. Once initiated, add the remaining 4-bromo-N,N-diethylaniline solution dropwise at a rate that maintains a gentle reflux.
6. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-(diethylamino)phenylmagnesium bromide).

- Reaction with Ester:
 1. Cool the Grignard reagent solution in an ice bath.
 2. Dissolve one-half equivalent of ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.
 3. Add the ethyl formate solution dropwise to the stirred, cooled Grignard reagent. An initial reaction will form an intermediate ketone, which then reacts with a second equivalent of the Grignard reagent.
 4. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 1. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
 2. Transfer the mixture to a separatory funnel. Separate the organic layer.
 3. Extract the aqueous layer two times with diethyl ether.
 4. Combine all organic layers and dry over anhydrous Na₂SO₄.
 5. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 6. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

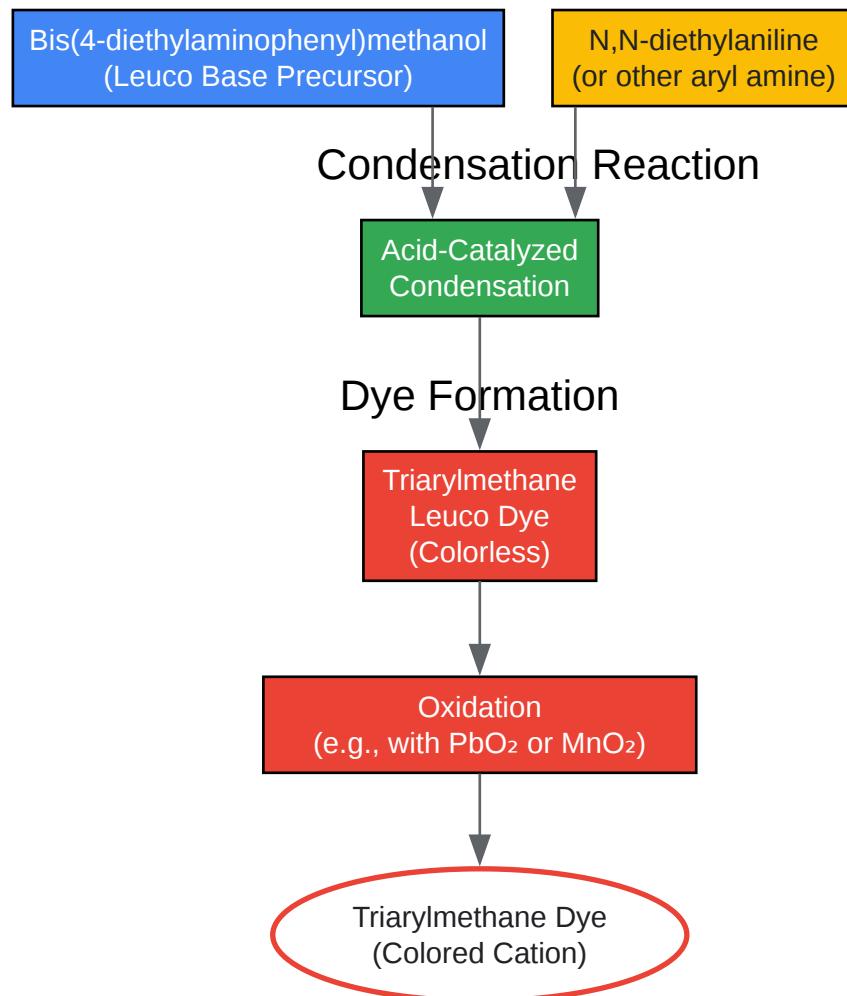
Analytical Protocol (High-Performance Liquid Chromatography)


This reverse-phase HPLC method is suitable for assessing the purity of the final product. The conditions are adapted from a method used for a structurally related compound.[\[13\]](#)

Instrumentation:

- HPLC System: With UV-Vis detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control)
- Gradient: Isocratic or gradient elution (e.g., starting from 60% acetonitrile and increasing to 95% over 15 minutes)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~254 nm or ~270 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.

Mandatory Visualizations


As **Bis(4-diethylaminophenyl)methanol** is a synthetic chemical intermediate, its direct involvement in biological signaling pathways is not applicable. The following diagrams illustrate the logical workflows for its synthesis and its primary application in dye manufacturing.

[Click to download full resolution via product page](#)

Caption: Proposed Grignard synthesis workflow for **Bis(4-diethylaminophenyl)methanol**.

Role as a Dye Precursor

[Click to download full resolution via product page](#)

Caption: Logical pathway showing the use of the title compound in triarylmethane dye synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. BIS(4-DIETHYLAMINOPHENYL)METHANOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. chemscene.com [chemscene.com]
- 4. Bis(4-diethylaminophenyl)methanol | 134-91-8 [sigmaaldrich.com]
- 5. Bis(4-diethylaminophenyl)methanol | 134-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Bis(4-diethylaminophenyl)methanol | 134-91-8 [sigmaaldrich.cn]
- 7. labsolu.ca [labsolu.ca]
- 8. Bis(4-diethylaminophenyl)methanol | 134-91-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
- 10. BIS(4-DIETHYLAMINOPHENYL)METHANOL(134-91-8) MS spectrum [chemicalbook.com]
- 11. cerritos.edu [cerritos.edu]
- 12. tsijournals.com [tsijournals.com]
- 13. alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Physical and chemical properties of Bis(4-diethylaminophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086729#physical-and-chemical-properties-of-bis-4-diethylaminophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com